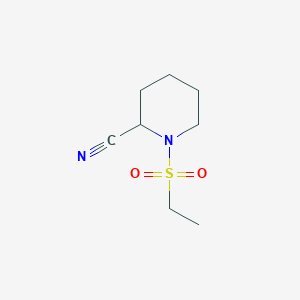

1-(Ethylsulfonyl)piperidine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

1-ethylsulfonylpiperidine-2-carbonitrile |

InChI |

InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-6-4-3-5-8(10)7-9/h8H,2-6H2,1H3 |

InChI Key |

KOXZIRNLOFFRPF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC1C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Ethylsulfonyl Piperidine 2 Carbonitrile

Reactivity of the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. The presence of the strongly electron-withdrawing ethylsulfonyl group on the adjacent nitrogen atom further enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic addition.

Nucleophilic Additions and Substitutions at the Nitrile

The primary reaction of the carbonitrile group is nucleophilic addition. masterorganicchemistry.com A wide variety of nucleophiles can attack the electrophilic carbon atom, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the nitrile to form, after acidic workup, ketones. For example, the addition of methylmagnesium bromide to 1-(ethylsulfonyl)piperidine-2-carbonitrile would yield an intermediate magnesium iminate, which upon hydrolysis produces 2-acetyl-1-(ethylsulfonyl)piperidine.

Hydride Reductions: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction to yield 1-(ethylsulfonyl)piperidin-2-yl)methanamine.

Other Nucleophiles: Other nucleophiles, such as amines and alcohols, can also add to the nitrile group, often requiring metal catalysis to activate the C≡N bond. mdpi.com These reactions are fundamental in the synthesis of various heterocyclic compounds.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Alkyl Group | CH₃MgBr (Grignard) | Magnesium Iminate | 2-Acetyl-1-(ethylsulfonyl)piperidine |

| Hydride Ion | LiAlH₄ | Metallo-imine | (1-(Ethylsulfonyl)piperidin-2-yl)methanamine |

Hydrolytic Transformations of the Carbonitrile Group

The hydrolysis of the carbonitrile group is a common transformation that can proceed under either acidic or basic conditions. The reaction typically occurs in a stepwise manner, first yielding a primary amide, which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers and tautomerization, the primary amide, 1-(ethylsulfonyl)piperidine-2-carboxamide, is formed. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to yield 1-(ethylsulfonyl)piperidine-2-carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to the primary amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to the carboxylate salt upon heating, which upon acidic workup gives the carboxylic acid. The hydrolysis of sterically hindered nitriles or those with adjacent functional groups can sometimes be challenging, requiring specific reagents or assisted hydrolysis techniques. researchgate.net

Transformations Involving the Ethylsulfonyl Group

The ethylsulfonyl group is a robust electron-withdrawing group that significantly influences the reactivity of the piperidine (B6355638) nitrogen. While generally stable, it can participate in specific transformations, most notably desulfonylation reactions.

Desulfonylation Reactions

Desulfonylation refers to the removal of a sulfonyl group. wikipedia.org This process is a key strategic step in synthesis when the sulfonyl group is used as a protecting group for the amine or as an activating group. researchgate.net The cleavage of the nitrogen-sulfur (N-S) bond in this compound would yield piperidine-2-carbonitrile. Several methods exist for this transformation.

Reductive Desulfonylation: This is the most common method for removing N-sulfonyl groups. It typically involves reductive cleavage using various reagents:

Dissolving Metals: Reagents like sodium in liquid ammonia (B1221849) or sodium amalgam can effectively cleave the N-S bond. researchgate.net

Metal Hydrides: While less common for N-sulfonyl groups compared to C-S bonds, strong hydride reagents under specific conditions may achieve this transformation.

Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that is effective for cleaving sulfonyl groups.

Radical-Mediated Desulfonylation: Recent advances have highlighted the use of radical processes for desulfonylation, where the sulfonyl group acts as a leaving group. nih.gov These methods often involve photoredox catalysis or radical initiators and offer alternative, often milder, conditions compared to traditional reductive methods.

Table 2: Common Desulfonylation Methods

| Method | Reagent Examples | Description |

|---|---|---|

| Reductive (Dissolving Metal) | Sodium amalgam, Na/NH₃ | Electron transfer from the metal leads to cleavage of the N-S bond. researchgate.net |

| Reductive (Single Electron Transfer) | Samarium(II) Iodide (SmI₂) | A mild and effective method for cleaving sulfonyl protecting groups. |

Oxidative and Reductive Pathways of the Sulfonyl Moiety

The sulfur atom in the ethylsulfonyl group is in its highest possible oxidation state (+6). Consequently, it is highly resistant to further oxidation.

Oxidative Pathways: No common oxidative pathways exist for the sulfonyl group itself. Reactions classified as "oxidative" in the context of N-sulfonyl piperidines typically involve the piperidine ring rather than the sulfonyl moiety. researchgate.net

Reductive Pathways: The reduction of the sulfonyl group is a challenging transformation. While complete removal (desulfonylation) is common, partial reduction to lower sulfur oxidation states (e.g., sulfinyl, thio) is rare and requires very powerful reducing agents and harsh conditions. For synthetic purposes, the primary reductive pathway of interest is the complete cleavage of the N-S bond, as discussed under desulfonylation. researchgate.net

Conformational Dynamics and Their Influence on Chemical Reactivity

The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. The conformational preference of the substituents on the ring can profoundly impact the molecule's reactivity by affecting the steric accessibility of the reactive sites.

For this compound, the key conformational question is the preference for the 2-carbonitrile group to be in an axial or equatorial position. The N-ethylsulfonyl group plays a critical role here. Similar to an N-acyl group, the delocalization of the nitrogen lone pair into the sulfonyl group imparts partial double-bond character to the N-S bond and forces the geometry around the nitrogen to become more planar (sp²-like). nih.gov

This increased planarity at the nitrogen atom introduces a phenomenon known as pseudoallylic strain (or A¹,³ strain) between the sulfonyl group's oxygen atoms and the substituent at the C2 position. nih.gov To alleviate this steric repulsion, the C2-substituent is often forced into the axial position. In this conformation, the dihedral angle between the N-S bond and the C2-substituent is larger, minimizing steric clash. nih.gov

Therefore, it is highly probable that the most stable conformation of this compound features the 2-carbonitrile group in an axial orientation.

This conformational preference has direct consequences for reactivity:

Reactivity of the Nitrile: An axially oriented nitrile group may be more sterically hindered to the approach of bulky nucleophiles compared to an equatorial one. This could affect the rates of nucleophilic addition reactions.

Reactivity of the N-H Bond (in parent piperidine): The orientation of the lone pair on the nitrogen (after a hypothetical desulfonylation) would be influenced by the ring conformation, which in turn affects its nucleophilicity and basicity.

Ring Transformations: The stability of reaction intermediates and transition states for reactions involving the piperidine ring will be dependent on the conformational biases imposed by the substituents.

Computational studies and NMR analysis, such as measuring coupling constants or observing the Nuclear Overhauser Effect (NOE), would be required to definitively establish the conformational equilibrium and its impact on the molecule's reactivity profile. researchgate.netmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetyl-1-(ethylsulfonyl)piperidine |

| (1-(Ethylsulfonyl)piperidin-2-yl)methanamine |

| 1-(Ethylsulfonyl)piperidine-2-carboxamide |

| 1-(Ethylsulfonyl)piperidine-2-carboxylic acid |

| Piperidine-2-carbonitrile |

| Methylmagnesium bromide |

Advanced Spectroscopic and Analytical Methodologies in the Research of 1 Ethylsulfonyl Piperidine 2 Carbonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 1-(Ethylsulfonyl)piperidine-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used for structural verification.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The piperidine (B6355638) ring protons would appear as a series of complex multiplets in the aliphatic region of the spectrum. The protons of the ethyl group in the ethylsulfonyl moiety would present as a characteristic quartet and triplet pattern. The single proton at the 2-position of the piperidine ring (adjacent to the nitrile group) would likely appear as a distinct signal, with its chemical shift and multiplicity providing key information about its stereochemical environment.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) would be found in a characteristic downfield region. The carbons of the piperidine ring and the ethyl group would appear in the aliphatic region. The chemical shifts would confirm the presence of the sulfonyl group through its deshielding effect on adjacent carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise assembly of the piperidine ring, the ethylsulfonyl group, and the carbonitrile substituent. For mechanistic studies, NMR can be used to monitor reaction progress, identify intermediates if they are sufficiently stable and present in detectable concentrations, and determine the stereochemical outcome of synthetic steps.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Piperidine H-2 | 4.0 - 4.5 | Doublet or Multiplet |

| Piperidine H-3, H-4, H-5, H-6 | 1.5 - 3.8 | Complex Multiplets |

| Ethyl -CH₂- | 3.0 - 3.5 | Quartet (q) |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 125 |

| Piperidine C-2 | 45 - 55 |

| Piperidine C-3, C-4, C-5, C-6 | 20 - 50 |

| Ethyl -CH₂- | 40 - 50 |

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass measured would correspond to the molecular formula C₈H₁₄N₂O₂S.

During synthesis, MS techniques, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), are invaluable for identifying reaction intermediates and final products. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques that allow for the detection of charged or neutral species from a reaction mixture. The analysis of reaction aliquots can reveal the presence of starting materials, intermediates, byproducts, and the desired product, helping to optimize reaction conditions.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the ethylsulfonyl group, cleavage of the piperidine ring, or loss of the nitrile group.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂S |

| Monoisotopic Mass | 202.0776 g/mol |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. nih.gov It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹. The presence of this band is a strong indicator of the nitrile functionality.

Sulfonyl Group (SO₂): This group will show two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹.

Aliphatic C-H Bonds: Stretching vibrations for the C-H bonds of the piperidine ring and the ethyl group would be observed in the 3000-2850 cm⁻¹ region. princeton.edunih.gov

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole. nih.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemspider.com If this compound can be obtained as a suitable single crystal, this technique can provide unambiguous information about its solid-state structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the ethylsulfonyl and carbonitrile substituents. This information is critical for understanding steric effects and intermolecular interactions.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that govern the solid-state properties of the compound. chemspider.com This level of structural detail is invaluable for structure-based drug design and materials science. chemicalbook.com

Chromatographic Techniques for Reaction Monitoring and Purification in Research

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for the purification of the final product. The choice of technique depends on the polarity and volatility of the compounds involved.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor a reaction. By spotting a small amount of the reaction mixture on a TLC plate and eluting it with a suitable solvent system, one can visualize the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value of the product would be compared to that of the starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both quantitative reaction monitoring and for purification. A reversed-phase HPLC method would likely be developed, where the nonpolar stationary phase separates the components of the reaction mixture based on their polarity. The retention time of this compound would be a key parameter for its identification and quantification. Preparative HPLC can be used to isolate the compound in high purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used. Coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.

Column Chromatography: For larger-scale purification, column chromatography using silica gel or alumina is the standard method. A solvent gradient is typically used to elute the components from the column, with fractions collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Table 5: Common Chromatographic Methods in the Research of this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| TLC | Reaction Monitoring | Silica Gel | Ethyl Acetate/Hexane mixture |

| HPLC | Purification, Quantitative Analysis | C18 (Reversed-Phase) | Acetonitrile/Water gradient |

Computational and Theoretical Investigations of 1 Ethylsulfonyl Piperidine 2 Carbonitrile

Conformational Analysis and Energy Minimization Studies

The non-planar, saturated piperidine (B6355638) ring can exist in several conformations, most notably the chair and boat forms. For substituted piperidines, the chair conformation is typically the most stable. researchgate.net In 1-(Ethylsulfonyl)piperidine-2-carbonitrile, the substituents—the ethylsulfonyl group on the nitrogen and the carbonitrile group at the C2 position—can adopt either axial or equatorial positions.

Conformational analysis and energy minimization studies are crucial for identifying the most stable three-dimensional structure of the molecule. nih.gov These studies, often carried out using molecular mechanics force fields or DFT, calculate the relative energies of different conformers. researchgate.netnih.gov For a 2-substituted piperidine, the substituent generally prefers the equatorial position to minimize steric hindrance. However, the presence of the bulky ethylsulfonyl group on the nitrogen atom can introduce complex steric and electronic effects, such as pseudoallylic strain, which might influence the preference of the C2-carbonitrile group. nih.gov The most stable conformer is the one with the lowest calculated energy, and its geometry is used for subsequent calculations of other molecular properties.

| Conformer | C2-Carbonitrile Position | N-Ethylsulfonyl Group Orientation | Relative Energy (kcal/mol) (Illustrative) |

| I | Equatorial | - | 0 (Most Stable) |

| II | Axial | - | > 0 |

Note: This table is illustrative. The actual relative energies would require specific computational calculations.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.govajchem-a.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, the HOMO is likely to be localized on the lone pairs of the sulfonyl oxygen atoms or the piperidine nitrogen, which are the primary sites for nucleophilic attack. The LUMO is expected to be distributed around the antibonding orbitals of the carbonitrile (C≡N) and sulfonyl (S=O) groups, representing the most probable sites for electrophilic attack. ajchem-a.comnih.gov

| Molecular Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of electron donation (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions are the forces that exist between molecules, governing physical properties such as boiling point, melting point, and solubility. khanacademy.org For this compound, several types of intermolecular forces are expected.

Dipole-Dipole Interactions : The molecule is highly polar due to the electronegative oxygen and nitrogen atoms in the ethylsulfonyl group and the nitrogen in the carbonitrile group. These create a significant molecular dipole moment, leading to strong dipole-dipole attractions between molecules. libretexts.org

London Dispersion Forces : These forces exist in all molecules and arise from temporary fluctuations in electron distribution. The size and surface area of the molecule contribute to the strength of these interactions. libretexts.org

Weak Hydrogen Bonds : Although the molecule lacks traditional hydrogen bond donors (like O-H or N-H), weak C-H···O or C-H···N hydrogen bonds may form between the hydrogen atoms on the piperidine ring or ethyl group and the oxygen atoms of the sulfonyl group or the nitrogen of the nitrile group on a neighboring molecule. nih.gov

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in the crystalline state. nih.gov

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is an invaluable tool for predicting and understanding chemical reaction mechanisms. nih.govresearchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed. rsc.org

For this compound, computational studies could predict its behavior in various chemical transformations. For example, the model could elucidate the mechanism of nucleophilic addition to the carbonitrile group or reactions involving the piperidine ring nitrogen. By calculating the Gibbs free energy and activation energy for different reaction pathways, chemists can predict the most likely products and optimize reaction conditions. researchgate.net Such studies provide a molecular-level understanding that is crucial for designing new synthetic routes or predicting the metabolic fate of a molecule. nih.gov

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO). ajchem-a.com

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). dergipark.org.tr

These calculated indices provide a comprehensive profile of the chemical reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions. researchgate.netdergipark.org.tr

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy gained by accepting an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = (μ²) / 2η | Propensity to act as an electrophile |

Exploratory Research Applications and Derivatization Strategies for 1 Ethylsulfonyl Piperidine 2 Carbonitrile

1-(Ethylsulfonyl)piperidine-2-carbonitrile as a Synthetic Building Block

The strategic importance of this compound lies in its utility as a synthetic building block. Building blocks are essential starting materials for constructing more complex molecules, and the functional handles on this compound provide multiple reaction pathways. nih.gov

Incorporation into Complex Molecular Architectures

The piperidine (B6355638) scaffold is a privileged structure in drug discovery, and methods to incorporate it into larger, more complex molecules are of significant interest. researchgate.netnih.gov this compound can be integrated into larger molecular frameworks through reactions targeting its functional groups. The nitrogen atom of the piperidine ring, although bearing a sterically demanding and electron-withdrawing sulfonyl group, can participate in certain coupling reactions. More commonly, the carbon framework of the ring or the appended functional groups serve as points of connection.

Synthetic strategies such as palladium-catalyzed cross-coupling reactions or multicomponent reactions could potentially utilize derivatives of this compound to build intricate molecular architectures. nih.gov The presence of the ethylsulfonyl group can also influence the conformational preferences of the piperidine ring, which can be a critical factor in the design of molecules that require a specific three-dimensional arrangement for biological activity. nih.gov

Precursor for Diverse Functional Groups and Scaffolds

The true versatility of this compound as a building block is demonstrated by the chemical transformations of its nitrile and ethylsulfonyl groups. researchgate.net The cyano group is one of the most adaptable functional groups in organic synthesis. researchgate.netrsc.org It can be readily converted into a variety of other functionalities, thereby expanding the synthetic possibilities.

Key Transformations of the Nitrile Group:

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic, nucleophilic center, ideal for forming amides, sulfonamides, or for use in reductive amination reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. jk-sci.com This creates a key intermediate for the synthesis of esters, amides (including peptide couplings), and other acid derivatives.

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

These transformations allow chemists to convert the initial carbonitrile into a diverse set of functional groups, making it a valuable precursor for a wide array of target molecules.

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group |

| Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) |

Rational Design of Analogs for Mechanistic Probes

Rational drug design often involves creating a series of related compounds, or analogs, to probe the mechanism of action or to optimize properties. nih.govnih.gov this compound serves as an excellent template for designing such mechanistic probes. By systematically modifying its structure, researchers can investigate the role of each component in a molecule's function.

For instance, analogs could be designed by:

Modifying the Sulfonyl Group: The ethyl group could be replaced with other alkyl or aryl groups (e.g., methyl, propyl, phenyl) to investigate the steric and electronic effects of this moiety.

Replacing the Nitrile Group: The nitrile could be substituted with other electron-withdrawing groups like esters or ketones to compare their influence on the properties of the molecule.

These rationally designed analogs can be used to understand binding interactions, metabolic pathways, or other biological processes by correlating structural changes with functional outcomes.

Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity. nih.govnih.gov For this compound, the interplay between the piperidine ring and its two strongly electron-withdrawing substituents—the ethylsulfonyl and the cyano groups—is of key interest.

The ethylsulfonyl group significantly reduces the basicity and nucleophilicity of the piperidine nitrogen atom compared to a simple N-alkyl piperidine. vulcanchem.com This electronic effect influences the reactivity of the entire molecule. For example, in nucleophilic aromatic substitution reactions involving pyridinium (B92312) ions, the presence of an electron-withdrawing cyano group has been shown to dramatically increase reactivity by influencing the deprotonation of an intermediate. nih.gov

An SAR study on this scaffold might involve synthesizing a series of analogs, as described in the previous section, and quantifying their reactivity in a specific chemical transformation.

Hypothetical SAR Study on N-dealkylation:

| Analog | Modification | Expected Reactivity Trend | Rationale |

| 1 | 1-(Ethyl sulfonyl)piperidine-2-carbonitrile | Baseline | Reference compound |

| 2 | 1-(Methyl sulfonyl)piperidine-2-carbonitrile | Similar to baseline | Minor change in steric bulk and electronic effect. |

| 3 | 1-(Phenyl sulfonyl)piperidine-2-carbonitrile | Lower reactivity | Increased steric hindrance from the phenyl group may slow the reaction rate. |

| 4 | 1-Acetyl piperidine-2-carbonitrile | Higher reactivity | The acetyl group is less electron-withdrawing than the sulfonyl group, making the nitrogen lone pair more available. |

Such studies provide valuable data that can be used to predict the behavior of related compounds and to design molecules with tailored reactivity for specific applications. researchgate.net

Role in Catalytic Cycles and Reagent Development

Furthermore, the unique electronic properties imparted by the sulfonyl group could be exploited in the development of new reagents. For example, derivatives of N-sulfonylpiperidines have been investigated as inhibitors for specific enzymes, suggesting their utility in creating targeted chemical probes. nih.gov The development of reagents from this scaffold could lead to new methods for chemical synthesis, such as novel dehydrating agents or specialized reaction promoters. researchgate.net However, the direct application of this compound itself in catalytic cycles is not widely documented and remains an area for future exploration.

Future Directions and Emerging Research Avenues for Sulfonylated Piperidine Nitriles

Novel Synthetic Route Discovery and Optimization

The development of efficient and innovative synthetic pathways to access sulfonylated piperidine (B6355638) nitriles is paramount for advancing their application. Current strategies often rely on multi-step sequences, which can be inefficient and generate significant waste. Future research is anticipated to focus on the discovery of more direct and atom-economical routes.

One promising avenue is the exploration of catalytic C-H functionalization. Direct cyanation of N-sulfonylated piperidines would represent a significant leap forward, eliminating the need for pre-functionalized starting materials. Additionally, the development of novel catalytic systems for the asymmetric synthesis of chiral piperidine nitriles is a critical goal, as stereochemistry often plays a pivotal role in biological activity.

Optimization of existing routes through high-throughput screening of catalysts, solvents, and reaction conditions will also be crucial. For instance, the use of microwave irradiation to accelerate reaction times and improve yields in the synthesis of N-heterocycles is a well-established technique that could be further optimized for this class of compounds. organic-chemistry.org

Interactive Table: Potential Synthetic Strategies for 1-(Ethylsulfonyl)piperidine-2-carbonitrile.

| Strategy | Key Transformation | Potential Advantages | Challenges |

|---|---|---|---|

| C-H Cyanation | Direct introduction of the nitrile group onto the N-ethylsulfonylpiperidine ring. | High atom economy, reduced step count. | Regioselectivity, catalyst development. |

| Cyclization | Construction of the piperidine ring from acyclic precursors already containing the sulfonyl and nitrile moieties. | Control over stereochemistry. | Synthesis of complex starting materials. |

Advanced Mechanistic Characterization Techniques and In-Situ Monitoring

A deeper understanding of the reaction mechanisms underlying the formation of sulfonylated piperidine nitriles is essential for rational process optimization and the development of more efficient synthetic methods. Future research will likely leverage advanced spectroscopic and analytical techniques to probe reaction intermediates and transition states.

In-situ monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance), are poised to play a significant role. These methods allow for real-time tracking of reactant consumption and product formation, providing invaluable kinetic data and insights into reaction pathways. For example, monitoring the dehydration of an aldoxime to a nitrile in real-time can help in optimizing the reaction conditions to minimize side-product formation. nih.govresearchgate.net

Computational modeling and Density Functional Theory (DFT) calculations will also be instrumental in elucidating reaction mechanisms at the molecular level. These theoretical approaches can help predict the most likely reaction pathways and guide the design of new catalysts and reagents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. nih.govacs.orgresearchgate.net The synthesis of sulfonylated piperidine nitriles is well-suited for this transition. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org

Automated synthesis platforms, which integrate robotic systems with chemical reactors and analytical instrumentation, are also set to revolutionize the synthesis of these compounds. researchgate.netakjournals.com These platforms can perform numerous reactions in parallel, enabling the rapid screening of reaction conditions and the generation of libraries of sulfonylated piperidine nitrile analogs for biological evaluation. researchgate.net The use of standardized reagent capsules and integrated purification modules can further streamline the synthetic process. researchgate.net

Interactive Table: Comparison of Batch vs. Flow Synthesis for Sulfonylated Piperidine Nitriles.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Challenging, often requires re-optimization. | Straightforward, by extending reaction time. |

| Safety | Handling of large quantities of hazardous reagents. | Smaller reaction volumes, better heat dissipation. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters. |

| Reproducibility | Can be variable between batches. | High reproducibility. |

Sustainable Synthesis Approaches and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govresearchgate.netunibo.it Future research on sulfonylated piperidine nitriles will undoubtedly focus on creating more environmentally benign synthetic processes.

Key areas of focus will include:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids.

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes both homogeneous and heterogeneous catalysts, as well as biocatalysts. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemicals. For instance, recent research has demonstrated the synthesis of piperidines from biomass-derived furfural. nih.gov

Waste Reduction: Implementing strategies to minimize the generation of waste throughout the synthetic process, including the use of one-pot reactions and telescoping of reaction sequences.

A particularly promising green approach for nitrile synthesis is the use of aldoxime dehydratases. mdpi.comnih.gov These enzymes catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods that often employ harsh reagents. nih.govresearchgate.netmdpi.com

Q & A

Q. What are the recommended storage conditions for 1-(Ethylsulfonyl)piperidine-2-carbonitrile to ensure long-term stability?

Store the compound at -20°C in airtight, light-resistant containers with desiccant to prevent hydrolysis or degradation. Ensure the storage area is free from incompatible substances (e.g., strong oxidizing agents). Stability data for similar piperidine derivatives indicate ≥5-year integrity under these conditions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of airborne particles.

- Immediately remove contaminated clothing and wash skin with soap and water. Adhere to OSHA HCS guidelines for chemical hygiene .

Q. What synthetic methodologies are commonly employed for piperidine-2-carbonitrile derivatives?

Piperidine nitriles are typically synthesized via nucleophilic substitution or Strecker-type reactions . For example, sulfonylation of piperidine precursors with ethylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, can yield the target compound. Reaction yields depend on stoichiometric ratios and temperature control (0–5°C for exothermic steps) .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthesized batches of this compound be resolved?

- Perform high-resolution NMR (500 MHz or higher) with deuterated solvents to minimize signal overlap.

- Cross-validate with X-ray crystallography (if crystalline) or LC-MS to confirm molecular mass and purity (>95%).

- Compare with computational predictions (e.g., density functional theory (DFT)-simulated spectra) to identify conformational isomers or impurities .

Q. What strategies optimize the sulfonylation step to improve reaction yield and purity?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl group reactivity.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions.

- Temperature modulation : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., over-sulfonylation) .

Q. How can the compound’s stability under varying pH conditions be systematically analyzed?

Conduct accelerated stability studies :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 40°C for 4 weeks.

- Monitor degradation via HPLC-UV at 220 nm, tracking peak area reduction.

- Identify degradation products using HRMS and propose degradation pathways (e.g., hydrolysis of the nitrile group under alkaline conditions) .

Q. What analytical challenges arise in detecting trace impurities, and how can they be addressed?

- Low-concentration impurities (e.g., <0.1%) may evade detection due to instrument sensitivity limits.

- Use LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity.

- Employ headspace GC-MS for volatile byproducts. Calibrate methods using spiked samples to validate recovery rates .

Methodological Notes

- Contradiction Analysis : When spectral data (e.g., IR, NMR) conflict with literature, re-examine solvent effects, hydration states, or stereochemistry. Computational tools like Gaussian or Spartan can model vibrational frequencies and NMR shifts for comparison .

- Regulatory Compliance : For forensic or pharmacological studies, note that structurally similar piperidine derivatives (e.g., 1-Piperidinocyclohexanecarbonitrile) are regulated as Schedule II compounds in the U.S. Maintain documentation for legal audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.